2-(4-ethoxyphenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
Description
This compound features a central acetamide scaffold with a 4-ethoxyphenyl group at the 2-position and a 1,2,4-oxadiazol-5-ylmethylphenyl moiety substituted with pyrazin-2-yl at the 3-position. The ethoxy group enhances lipophilicity, while the pyrazine-oxadiazole hybrid core may contribute to hydrogen bonding and π-π stacking interactions, critical for target binding in therapeutic applications .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-2-30-18-9-7-16(8-10-18)13-21(29)26-19-6-4-3-5-17(19)14-22-27-23(28-31-22)20-15-24-11-12-25-20/h3-12,15H,2,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRROTRHPXFCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a synthetic derivative known for its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an ethoxyphenyl moiety and a pyrazinyl-1,2,4-oxadiazol group. The presence of these functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole and oxadiazole possess significant antimicrobial properties. For instance, compounds similar to this one have shown efficacy against various bacterial strains and fungi .
- Antiviral Activity : Some studies have highlighted the potential of oxadiazole derivatives in inhibiting viral replication. The compound's structural components may enhance its ability to act against specific viral targets .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on certain enzymes, notably those involved in inflammatory pathways. Research on related compounds has demonstrated inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial in the context of immunosuppressive therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in the substituents on the phenyl rings can significantly alter the potency and selectivity of the compound against specific biological targets.
- Molecular Interactions : Computational docking studies suggest that the binding affinity of this compound to target proteins can be influenced by its three-dimensional conformation and electronic properties .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives for their antimicrobial activity against clinical isolates. Results indicated that certain modifications led to enhanced activity against resistant strains .
- Inhibition of Viral Replication : Another research focused on oxadiazole derivatives showed promising results in inhibiting viral replication in vitro, suggesting potential therapeutic applications in antiviral drug development .
- Enzyme Inhibition Studies : Research demonstrated that similar compounds effectively inhibited DHODH in cellular models, highlighting their potential as immunosuppressive agents .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocyclic Modifications
1,2,4-Oxadiazole vs. 1,2,4-Triazole Derivatives
- Target Compound : Contains a 1,2,4-oxadiazole ring linked to pyrazine. The oxadiazole’s electron-deficient nature enhances metabolic stability compared to triazoles .
- Triazole Analogues :
- N-(2-ethyl-6-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (): Replaces oxadiazole with triazole, introducing a sulfanyl (-S-) linker. Triazoles offer improved water solubility but may reduce membrane permeability .
- 2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylphenyl)acetamide (): Similar triazole core but substitutes pyrazine with pyridine, altering electronic properties and binding affinity .
Table 1: Heterocyclic Core Comparison
Substituent Effects on Bioactivity
Ethoxy vs. Methoxy Groups
- Z9 (N-cyclopentyl-2-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide): The 4-methoxyphenyl group increases polarity, which may limit CNS activity but enhance solubility .
Pyrazine vs. Pyridine/Phenyl Substituents
Linker Modifications
- Sulfanyl (-S-) vs. Methylene (-CH₂-) Linkers :
Pharmacological Activity Trends
While direct biological data for the target compound is unavailable in the evidence, structural analogues highlight trends:
- Anti-inflammatory Potential: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed anti-exudative activity comparable to diclofenac, suggesting acetamide derivatives with heterocyclic cores are viable anti-inflammatory candidates .
- Antiproliferative Activity : Hydroxyacetamide derivatives () demonstrated efficacy against cancer cell lines, implying the target compound’s pyrazine-oxadiazole system may similarly target proliferative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
